molecular formula C21H26N2O3 B2630030 1-{1-[4-(4-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol CAS No. 887348-98-3

1-{1-[4-(4-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol

Cat. No.: B2630030
CAS No.: 887348-98-3
M. Wt: 354.45
InChI Key: OEFKHEBRMQWDME-UHFFFAOYSA-N
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Description

1-{1-[4-(4-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzodiazole ring and a methoxyphenoxy group, making it a subject of interest for scientific research.

Scientific Research Applications

1-{1-[4-(4-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 1-{1-[4-(4-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the benzodiazole ring, followed by the introduction of the methoxyphenoxy group and the butyl chain. The final step involves the addition of the propanol group under controlled reaction conditions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-{1-[4-(4-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Mechanism of Action

The mechanism of action of 1-{1-[4-(4-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-{1-[4-(4-methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol can be compared with similar compounds such as:

    1-[4-(4-Methoxyphenoxy)butyl]-1H-benzimidazole-2-methanol: This compound shares a similar structure but differs in the presence of a benzimidazole ring instead of a benzodiazole ring.

    1-[4-(4-Methoxyphenoxy)butyl]piperazine: This compound has a piperazine ring instead of a benzodiazole ring, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-[1-[4-(4-methoxyphenoxy)butyl]benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-3-20(24)21-22-18-8-4-5-9-19(18)23(21)14-6-7-15-26-17-12-10-16(25-2)11-13-17/h4-5,8-13,20,24H,3,6-7,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFKHEBRMQWDME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1CCCCOC3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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